molecular formula C23H25N3O B2392902 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone CAS No. 1202979-29-0

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone

Katalognummer: B2392902
CAS-Nummer: 1202979-29-0
Molekulargewicht: 359.473
InChI-Schlüssel: QGLNILWYVUKLLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3-Dihydrocyclopenta[b]indol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone is a synthetic cathinone derivative characterized by a bicyclic cyclopenta[b]indole core linked to a piperidine-pyridine substituent via an ethanone bridge. Cathinones are β-keto amphetamine analogs, often designed as new psychoactive substances (NPS) with stimulant or empathogenic effects.

Eigenschaften

IUPAC Name

2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-1-(2-pyridin-3-ylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c27-23(25-14-4-3-10-20(25)17-7-6-13-24-15-17)16-26-21-11-2-1-8-18(21)19-9-5-12-22(19)26/h1-2,6-8,11,13,15,20H,3-5,9-10,12,14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLNILWYVUKLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)C(=O)CN3C4=C(CCC4)C5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone can be carried out through a multi-step synthetic pathway. The process involves the following key steps:

  • Synthesis of 2,3-dihydrocyclopenta[b]indole: This is often achieved through a Pictet-Spengler cyclization reaction, where an arylamine and an aldehyde or ketone react under acidic conditions to form the cyclized indole derivative.

  • Coupling with 2-(pyridin-3-yl)piperidine: This can be performed via a nucleophilic substitution reaction, using a suitable leaving group and a base to facilitate the substitution.

  • Final coupling: This step involves attaching the ethanone moiety to the already synthesized intermediate, often via a condensation reaction involving the use of reagents such as acetic anhydride or similar.

Industrial Production Methods: In an industrial setting, the production of this compound might involve optimization of the above synthetic steps to ensure high yields and purity. This could include using catalysts to enhance reaction rates, employing continuous flow reactors for better control over reaction conditions, and scaling up the reaction volumes.

Analyse Chemischer Reaktionen

Types of Reactions:
  • Oxidation: The compound can undergo oxidation reactions, potentially affecting the indole or piperidine moieties.

  • Reduction: Reduction reactions could alter the carbonyl group or any double bonds within the structure.

  • Substitution: Various substitution reactions could be performed, especially on the pyridine ring or the indole core, where electrophilic or nucleophilic reagents could introduce new functional groups.

Common Reagents and Conditions:
  • Oxidation: Common reagents include potassium permanganate, chromium trioxide, or peroxy acids.

  • Reduction: Sodium borohydride or lithium aluminum hydride can be used under controlled conditions.

  • Substitution: Halogenation reagents like N-bromosuccinimide or electrophilic aromatic substitution conditions.

Major Products Formed: The major products of these reactions typically involve the introduction or modification of functional groups on the indole and pyridine rings, leading to derivatives with varied properties and potential new applications.

Wissenschaftliche Forschungsanwendungen

This compound holds significant potential in various fields due to its versatile structure:

Chemistry:
  • Catalysis: It may be used as a ligand in catalytic cycles, particularly in transition metal catalysis.

  • Material Science: Potential application in the synthesis of new materials with specific electronic or photonic properties.

Biology:
  • Pharmacology: Potential use as a scaffold for drug development, particularly targeting neurological or oncological pathways.

  • Biochemical Probes: It could serve as a probe for investigating biological processes involving indole or pyridine derivatives.

Medicine:
  • Therapeutics: Its unique structure could be leveraged in developing novel therapeutics for conditions such as cancer or neurological disorders.

Industry:
  • Chemical Industry: Could be utilized in the synthesis of high-value chemicals or intermediates for other complex molecules.

Wirkmechanismus

The mechanism by which 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone exerts its effects typically involves binding to specific molecular targets:

  • Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity and leading to downstream effects.

  • Pathways Involved: The pathways could include signal transduction pathways, metabolic pathways, or regulatory networks within cells.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Key Analytical Techniques
2-(2,3-Dihydrocyclopenta[b]indol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone Cyclopenta[b]indole Piperidinyl-pyridinyl C₂₃H₂₅N₃O HRMS, NMR, X-ray crystallography
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone (Indapyrophenidone) Indene Pyrrolidinyl-phenyl C₂₁H₂₃NO HRMS, NMR, X-ray crystallography
Mephedrone Toluene Methyl-pyrrolidinyl C₁₁H₁₅NO GC-MS, HPLC

Key Observations :

  • Bicyclic Systems : The cyclopenta[b]indole core in the target compound may enhance lipophilicity and binding affinity compared to indene (Indapyrophenidone) or simpler aromatic systems (Mephedrone).

Analytical Identification Challenges

Both the target compound and Indapyrophenidone require advanced techniques for differentiation due to structural complexity:

  • HRMS : Accurate mass measurements (e.g., m/z 360.2058 for the target compound vs. 330.1852 for Indapyrophenidone) distinguish molecular formulas .
  • NMR : Distinct aromatic proton environments (e.g., cyclopenta[b]indole’s fused ring vs. indene’s planar structure) aid structural elucidation.
  • X-ray Crystallography : Confirms stereochemistry and substituent orientation, critical for distinguishing positional isomers .

Pharmacological and Regulatory Implications

  • Activity: While Mephedrone is a well-characterized dopamine-norepinephrine reuptake inhibitor, the target compound’s pyridine-piperidine group may confer unique receptor interactions (e.g., nicotinic acetylcholine receptors).
  • Legislation: Like Indapyrophenidone, the target compound may evade regulatory controls due to structural novelty, necessitating rapid analytical and legislative responses .

Biologische Aktivität

The compound 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone is part of a class of indole derivatives that have garnered attention for their potential biological activities, particularly in oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and notable research findings.

  • Molecular Formula : C₁₈H₁₉N₃O
  • Molecular Weight : 293.36 g/mol
  • CAS Number : 1203215-04-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Receptor Binding : It may bind to specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition : The compound has shown potential to inhibit enzymes related to cancer proliferation and survival.

Preliminary studies suggest that it may modulate pathways involved in apoptosis and cell cycle regulation, making it a candidate for further investigation in cancer therapy.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • GI50 Values : Compounds structurally related to this indole derivative have shown GI50 values ranging from 29 nM to 78 nM against cancer cell lines such as Panc-1 (pancreatic), MCF-7 (breast), and A549 (lung) .

This indicates a strong potential for the compound as an anticancer agent.

Case Studies

One notable study evaluated the antiproliferative effects of several derivatives, including those with similar structures. The findings highlighted:

  • Selectivity : Some derivatives exhibited higher selectivity indices towards mutant EGFR/BRAF pathways compared to standard treatments like erlotinib.
CompoundGI50 (nM)IC50 (nM)Selectivity Index
3e2968Higher than erlotinib
3b4274More potent than erlotinib

These results underscore the importance of structural modifications in enhancing biological activity.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. A common approach includes:

  • Formation of Dihydrocyclopenta[b]indole Core : Using cyclization reactions involving indole derivatives.
  • Pyridine Integration : Incorporating the pyridine moiety through nucleophilic substitution or coupling reactions.

Q & A

Basic: What are the common synthetic routes for this compound?

Answer:
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Condensation reactions between cyclopenta[b]indole and pyridinyl-piperidine precursors.
  • Functional group transformations , such as ketone formation via nucleophilic acyl substitution.
  • Cyclization to stabilize the fused indole-piperidine scaffold.

Reagents like palladium catalysts (for cross-coupling) and bases (e.g., potassium carbonate) are critical. Solvent systems (e.g., dichloromethane or tetrahydrofuran) and reaction temperatures (often 60–100°C) must be optimized for yield and purity . Analytical techniques like NMR and HPLC are used to monitor intermediate steps .

Basic: How is the compound characterized after synthesis?

Answer:
Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm structural integrity, with emphasis on distinguishing diastereotopic protons in the cyclopenta[b]indole moiety .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C20_{20}H21_{21}N3_{3}O, exact mass 319.17 g/mol) .
  • Chromatography : HPLC or TLC to assess purity (>95%) and detect byproducts .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:
Yield optimization requires:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst selection : Palladium-based catalysts improve cross-coupling efficiency in heterocyclic systems .
  • Temperature control : Gradual heating (e.g., 80°C for 12 hours) minimizes side reactions in cyclization steps .
  • Real-time monitoring : Use in-situ FTIR or TLC to track reaction progress and terminate at optimal conversion .

Contradictions in reported yields (e.g., 50–75%) may stem from impurities in starting materials or oxygen-sensitive intermediates; inert atmosphere (N2_2/Ar) is recommended .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies in activity (e.g., IC50_{50} variability) can arise from:

  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH affecting target binding .
  • Compound stability : Degradation in DMSO stock solutions over time; use fresh aliquots and validate stability via LC-MS .
  • Statistical design : Apply randomized block designs (split-plot or repeated measures) to account for batch effects .

Meta-analysis of raw data (e.g., PubChem bioassays) and standardization of protocols (e.g., OECD guidelines) are critical .

Advanced: What methodologies assess environmental stability and degradation pathways?

Answer:
Environmental fate studies include:

  • Hydrolysis/photolysis : Expose the compound to UV light (λ = 254 nm) and aqueous buffers (pH 4–9) to simulate natural conditions. Monitor degradation via LC-MS .
  • Biotic transformation : Incubate with soil or microbial consortia to identify metabolites (e.g., oxidized piperidine rings) .
  • QSAR modeling : Predict half-life using software like EPI Suite, validated with experimental data .

Basic: What safety precautions are required during handling?

Answer:

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal .
  • First aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if irritation persists .

Advanced: How to design a pharmacological study to evaluate target engagement?

Answer:

  • In vitro assays :
    • Radioligand binding (e.g., 3^3H-labeled analogs) to measure affinity for serotonin or dopamine receptors .
    • Functional assays (e.g., cAMP accumulation) to assess agonism/antagonism .
  • In vivo models :
    • Dose-response studies in rodents, using behavioral endpoints (e.g., forced swim test for antidepressant activity) .
    • Pharmacokinetics: Plasma half-life determination via LC-MS/MS .

Use blinded, randomized designs with vehicle controls to minimize bias .

Advanced: How to analyze metabolic pathways in preclinical models?

Answer:

  • Metabolite profiling : Administer 14^{14}C-labeled compound and extract liver microsomes. Identify Phase I/II metabolites via UPLC-QTOF-MS .
  • Enzyme inhibition : Co-incubate with CYP450 isoforms (e.g., CYP3A4) to assess metabolic interactions .
  • Data integration : Map metabolites to pathways (e.g., KEGG) using software like MetaboAnalyst .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.